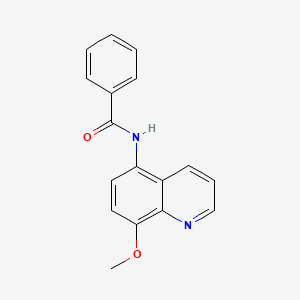
N-(8-methoxy-5-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxy-5-quinolinyl)benzamide, also known as MQBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MQBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In We will also discuss the current scientific research applications of MQBA and list potential future directions for research.
Scientific Research Applications
N-(8-methoxy-5-quinolinyl)benzamide has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(8-methoxy-5-quinolinyl)benzamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
N-(8-methoxy-5-quinolinyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide has neuroprotective effects and can reduce the accumulation of toxic proteins in the brain.
Mechanism of Action
The exact mechanism of action of N-(8-methoxy-5-quinolinyl)benzamide is not yet fully understood. However, studies have suggested that N-(8-methoxy-5-quinolinyl)benzamide may exert its effects by inhibiting the activity of certain enzymes and signaling pathways. N-(8-methoxy-5-quinolinyl)benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. N-(8-methoxy-5-quinolinyl)benzamide has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(8-methoxy-5-quinolinyl)benzamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide can induce apoptosis in cancer cells, inhibit the activity of certain enzymes and signaling pathways, and reduce the accumulation of toxic proteins in the brain. N-(8-methoxy-5-quinolinyl)benzamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of using N-(8-methoxy-5-quinolinyl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(8-methoxy-5-quinolinyl)benzamide. One area of research is in the development of new cancer treatments that target the CK2 enzyme. N-(8-methoxy-5-quinolinyl)benzamide has shown promise as a CK2 inhibitor, and further research could lead to the development of new cancer treatments.
Another area of research is in the development of new treatments for neurodegenerative diseases. N-(8-methoxy-5-quinolinyl)benzamide has neuroprotective effects and can reduce the accumulation of toxic proteins in the brain, making it a promising candidate for the development of new treatments for Alzheimer's and Parkinson's.
In conclusion, N-(8-methoxy-5-quinolinyl)benzamide is a valuable tool for scientific research due to its ability to selectively target certain enzymes and signaling pathways. Its potential applications in the fields of cancer treatment and neurodegenerative disease make it an area of active research. Further studies are needed to fully understand the mechanism of action of N-(8-methoxy-5-quinolinyl)benzamide and to develop new treatments based on its properties.
Synthesis Methods
The synthesis of N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxy-5-nitroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced with sodium dithionite to yield N-(8-methoxy-5-quinolinyl)benzamide. This synthesis method has been well-documented in the literature and has been successfully replicated by many researchers.
properties
IUPAC Name |
N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-10-9-14(13-8-5-11-18-16(13)15)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQNEIMFNDMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxyquinolin-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)


![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5146596.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)
